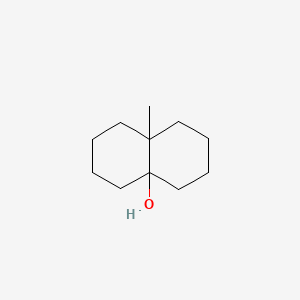
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- is a chemical compound with a complex structure. It belongs to the class of naphthalenols, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by its octahydro structure, indicating that it is a fully hydrogenated derivative of naphthalene, and the presence of a hydroxyl group (-OH) attached to the naphthalene ring. The “cis-” designation indicates the specific geometric configuration of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the following steps:
Hydrogenation: Naphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium or platinum. This reaction is carried out under high pressure and temperature to achieve complete hydrogenation, resulting in octahydro-naphthalene.
Hydroxylation: The octahydro-naphthalene is then hydroxylated using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position on the naphthalene ring.
Methylation: The final step involves the methylation of the hydroxylated product to obtain 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of hydrocarbons. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., thionyl chloride), amination reagents (e.g., ammonia), etherification reagents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Halogenated compounds, amines, ethers
Aplicaciones Científicas De Investigación
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. It is used in studies to understand its interaction with biological systems.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of certain polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s octahydro structure provides stability and influences its binding affinity to various targets. Research is ongoing to elucidate the exact molecular pathways involved in its biological activity.
Comparación Con Compuestos Similares
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- can be compared with other similar compounds, such as:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, trans-: The trans- isomer has a different geometric configuration, leading to variations in its chemical and biological properties.
4a-(2H)-Naphthalenol, octahydro-8a-ethyl-, cis-:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-3-oxo-, cis-:
The uniqueness of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- lies in its specific geometric configuration and the presence of the hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5173-74-0 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C11H20O/c1-10-6-2-4-8-11(10,12)9-5-3-7-10/h12H,2-9H2,1H3 |
Clave InChI |
UWRUMJPLZZBUCM-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1(CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


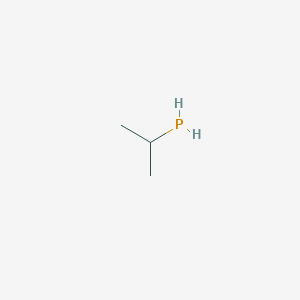


![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)

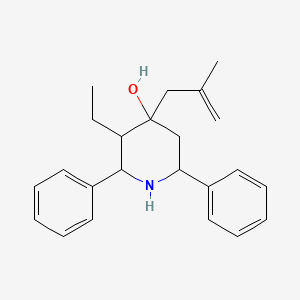
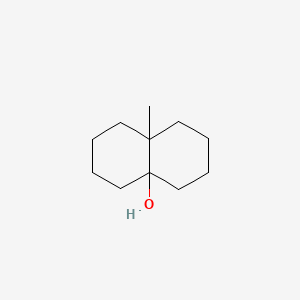
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
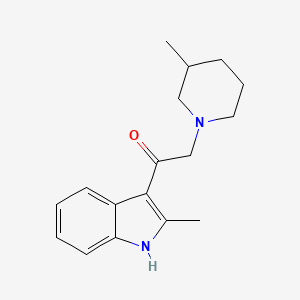
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
